CID 53406848

Description

For instance, compounds like betulin-derived inhibitors (e.g., CID 72326, CID 64971) and sulfated steroids (e.g., CID 12594) are structurally analyzed in similar studies . While CID 53406848’s exact structure and function remain unspecified, its classification can be inferred through comparisons with structurally and functionally related compounds.

Properties

Molecular Formula |

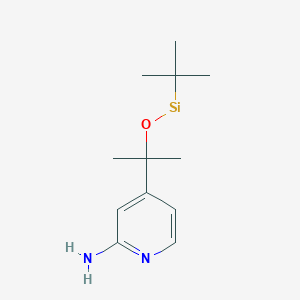

C12H20N2OSi |

|---|---|

Molecular Weight |

236.38 g/mol |

InChI |

InChI=1S/C12H20N2OSi/c1-11(2,3)16-15-12(4,5)9-6-7-14-10(13)8-9/h6-8H,1-5H3,(H2,13,14) |

InChI Key |

OXJXQRQXHMTTDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si]OC(C)(C)C1=CC(=NC=C1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparison

For example:

- Betulin-derived inhibitors (e.g., CID 72326, betulinic acid CID 64971) share a pentacyclic triterpenoid backbone, which confers rigidity and hydrophobicity, enabling interactions with hydrophobic enzyme pockets .

- Sulfated steroids (e.g., DHEAS, CID 12594) feature sulfate groups that enhance solubility and electrostatic interactions with target proteins .

- Ginkgolic acid 17:1 (CID 5469634) contains a long alkyl chain and phenolic group, facilitating membrane penetration and antioxidant activity .

Table 1: Structural Features of CID 53406848 and Analogs

| Compound (CID) | Core Structure | Functional Groups | Key Interactions |

|---|---|---|---|

| This compound (hyp.) | Triterpenoid (hyp.) | Hydroxyl, methyl | Hydrophobic pockets |

| Betulin (CID 72326) | Pentacyclic triterpenoid | Hydroxyl, methyl | Lipophilic enzymes |

| DHEAS (CID 12594) | Steroid backbone | Sulfate, hydroxyl | Electrostatic, hydrogen bonds |

| Ginkgolic acid (CID 5469634) | Alkylphenol | Phenolic, alkyl chain | Membrane disruption |

Physicochemical Properties

Key parameters such as logP, solubility, and molecular weight influence bioavailability and target engagement. For example:

Table 2: Physicochemical Comparison

| Compound (CID) | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) | Bioavailability Score |

|---|---|---|---|---|

| This compound (hyp.) | ~400 (hyp.) | ~4.5 | Moderate (hyp.) | 0.55 (hyp.) |

| Betulin (CID 72326) | 442.70 | 8.5 | <0.1 | 0.17 |

| DHEAS (CID 12594) | 494.70 | 1.2 | >50 | 0.35 |

| CAS 1254115-23-5 | 142.20 | 0.03 | 86.7 | 0.55 |

Research Findings and Limitations

- Synthetic Challenges : Betulin derivatives require multi-step synthesis (e.g., oxidation, esterification) to optimize solubility and activity .

- Analytical Techniques : LC-ESI-MS and CID fragmentation (e.g., source-induced dissociation) are critical for structural elucidation of analogs like this compound .

Key Limitations :

Limited experimental data for this compound necessitate reliance on inferred properties.

Variability in bioactivity assays (e.g., IC50 values) complicates direct comparisons .

Q & A

Q. What advanced techniques validate this compound’s target engagement in complex biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.